Lactamide

Catalog No.
S532337
CAS No.
2043-43-8
M.F
C3H7NO2
M. Wt
89.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactamide

CAS Number

2043-43-8

Product Name

Lactamide

IUPAC Name

2-hydroxypropanamide

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)

InChI Key

SXQFCVDSOLSHOQ-UHFFFAOYSA-N

SMILES

CC(C(=O)N)O

Solubility

Soluble in DMSO

Synonyms

Lactamide; NSC 61454; NSC-61454; NSC61454; Lactic acid amide;

Canonical SMILES

CC(C(=O)N)O

Description

The exact mass of the compound Lactamide is 89.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61454. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biodegradable Polymers and Materials

Lactamide can be used as a building block for the synthesis of biodegradable polymers. These polymers can be used in various applications, including:

  • Drug delivery: Lactamide-based polymers can be used to create controlled-release drug delivery systems. These systems can slowly release drugs into the body over time, reducing the need for frequent dosing. Source: Journal of Controlled Release:
  • Tissue engineering: Researchers are exploring the use of lactide-based polymers to create scaffolds for tissue engineering. These scaffolds can provide a temporary structure for cells to grow on, promoting tissue regeneration. Source: Biomaterials:
  • Environmentally friendly plastics: Lactamide-based polymers are being developed as an alternative to traditional plastics derived from fossil fuels. These bio-based plastics are compostable and can help to reduce plastic pollution. Source: Green Chemistry

Organic Synthesis

Lactamide is a versatile intermediate used in the synthesis of various organic compounds. Some examples include:

  • Lactones: Lactamide can be easily converted into lactones, which are cyclic esters with a wide range of applications in pharmaceuticals, fragrances, and agrochemicals. Source: Journal of Organic Chemistry
  • Amino acids: Lactamide can be used as a starting material for the synthesis of certain amino acids, which are the building blocks of proteins. Source: Journal of the American Chemical Society

Lactamide is an organic compound classified as an amide derived from lactic acid. It appears as a white crystalline solid with a melting point ranging from 73 to 76 degrees Celsius. The molecular formula for lactamide is C₃H₇NO₂, and it has a molecular weight of approximately 89.09 g/mol. The compound is notable for its role in various

Currently, there's limited research on the specific mechanism of action of lactamide in biological systems. However, its structural similarity to lactic acid suggests potential applications. Lactic acid plays a role in regulating muscle activity and pH balance. Lactamide, with its related structure, might influence these processes, but further research is needed [].

Lactamide is generally considered a low-hazard compound. However, it may cause mild skin and eye irritation upon contact. Direct ingestion should be avoided. As with any chemical, proper handling procedures and personal protective equipment should be used when working with lactamide [].

, notably:

  • Catalytic Hydration of Lactonitrile: This method involves the conversion of lactonitrile into lactamide under specific conditions, often utilizing nitrile hydratase enzymes for efficient biotransformation .
  • Ammonolysis of Ethyl and Methyl Lactate: Lactamide can also be produced by treating ethyl or methyl lactate with ammonia, leading to the formation of the amide .
  • Condensation Reactions: The reaction between lactic acid and various reagents such as lactic anhydride or lactide can yield lactamide through condensation processes .

These reactions highlight the versatility of lactamide in synthetic organic chemistry.

Lactamide exhibits several biological activities, including:

  • Antimicrobial Properties: Research indicates that lactamide has potential antimicrobial effects, making it useful in pharmaceutical formulations.
  • Biocompatibility: As a derivative of lactic acid, lactamide is considered biocompatible, which is advantageous for medical applications such as drug delivery systems and tissue engineering .
  • Enzyme Interactions: Lactamide's structure allows it to participate in enzyme-catalyzed reactions, enhancing its utility in biochemical applications .

The synthesis of lactamide can be achieved through various methods:

  • Nitrile Hydratase-Mediated Synthesis: Using immobilized Rhodococcus pyridinivorans cells, lactonitrile can be converted to lactamide under mild conditions, showcasing a green synthesis approach .
  • Ammonia Reaction with Lactate Esters: Ammonia reacts with ethyl or methyl lactate to form lactamide, which can be optimized for yield and efficiency .
  • Direct Amide Formation from Lactic Acid: Lactic acid can undergo direct conversion to lactamide through dehydration processes involving specific catalysts .

These methods reflect the compound's adaptability in synthetic organic chemistry.

Lactamide finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, lactamide is used in drug formulations aimed at treating infections or enhancing therapeutic efficacy.
  • Biodegradable Polymers: Its derivatives are utilized in creating biodegradable plastics and materials due to their favorable properties.
  • Cosmetics: Lactamide is incorporated into cosmetic formulations for its moisturizing properties and skin compatibility .

Studies on the interactions of lactamide with other compounds reveal its potential synergistic effects. For instance:

  • Complex Formation with Metal Ions: Lactamide can form complexes with metal ions, enhancing its stability and efficacy in various applications.
  • Enzyme Substrate Interactions: Research indicates that lactamide can act as a substrate for specific enzymes, facilitating bio

Lactamide shares similarities with several compounds derived from lactic acid or related structures. Here are some notable examples:

Compound NameStructure TypeUnique Features
Lactic AcidCarboxylic AcidPrecursor to lactamide; widely used in food.
Methyl LactateEsterUsed as a solvent; less polar than lactamide.
Ethyl LactateEsterCommonly used as a flavoring agent; lower boiling point.
N-Acetyl-L-cysteineThioesterAntioxidant properties; used in respiratory treatments.
PropanamideAmideSimple amide structure; less biologically active compared to lactamide.

Lactamide's unique characteristics arise from its specific amide structure, which contributes to its distinct biological activity and utility in various applications compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Exact Mass

89.0477

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

2043-43-8

Wikipedia

Lactamide

Dates

Last modified: 08-15-2023
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